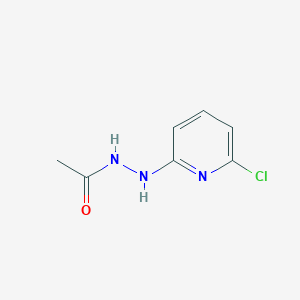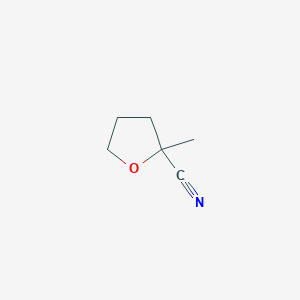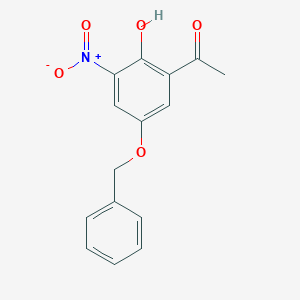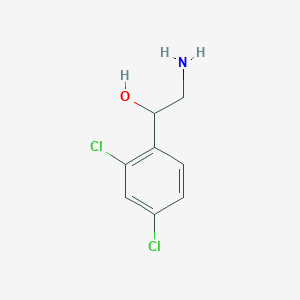
4-氰基奎宁环
描述
1-Azabicyclo[2.2.2]octane-4-carbonitrile is an organic compound with the molecular formula C₈H₁₂N₂ and a molecular weight of 136.1943 g/mol . It is also known as 4-cyanoquinuclidine and is characterized by its bicyclic structure, which includes a nitrogen atom and a nitrile group. This compound is of significant interest in various fields of chemistry and industry due to its unique structural and chemical properties.
科学研究应用
1-Azabicyclo[2.2.2]octane-4-carbonitrile has a wide range of applications in scientific research:
作用机制
Target of Action
Quinuclidine-4-carbonitrile primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, thereby terminating synaptic transmission. By inhibiting these enzymes, quinuclidine-4-carbonitrile can potentially enhance cholinergic neurotransmission .
Mode of Action
Quinuclidine-4-carbonitrile interacts with its targets (AChE and BChE) through covalent binding . This interaction results in the inhibition of these enzymes, preventing them from breaking down acetylcholine. As a result, acetylcholine accumulates in the synaptic cleft, prolonging its action and enhancing cholinergic neurotransmission .
Biochemical Pathways
The primary biochemical pathway affected by quinuclidine-4-carbonitrile is the cholinergic pathway . By inhibiting AChE and BChE, this compound disrupts the normal metabolism of acetylcholine, leading to its accumulation in the synaptic cleft. This can enhance the transmission of nerve impulses in the cholinergic pathway .
Pharmacokinetics
It is known that the compound’s ability to cross the blood-brain barrier is a critical factor for its potential use in treating central nervous system disorders .
Result of Action
The inhibition of AChE and BChE by quinuclidine-4-carbonitrile leads to an increase in acetylcholine levels in the synaptic cleft. This can enhance cholinergic neurotransmission, which may have therapeutic effects in conditions associated with decreased cholinergic activity, such as Alzheimer’s disease .
Action Environment
The action, efficacy, and stability of quinuclidine-4-carbonitrile can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution. Additionally, factors such as temperature and the presence of other substances can affect the compound’s stability and its interactions with its targets .
准备方法
The synthesis of 1-Azabicyclo[2.2.2]octane-4-carbonitrile can be achieved through several methods. One common approach involves the reaction of quinuclidine with cyanogen bromide under controlled conditions . Another method includes the cyclization of appropriate precursors, such as the reaction of 4-chlorobutyronitrile with ammonia in the presence of a base . Industrial production often involves optimizing these methods to achieve higher yields and purity.
化学反应分析
1-Azabicyclo[2.2.2]octane-4-carbonitrile undergoes various chemical reactions, including:
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
1-Azabicyclo[2.2.2]octane-4-carbonitrile can be compared with other similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): Unlike 1-Azabicyclo[2.2.2]octane-4-carbonitrile, DABCO lacks the nitrile group and is primarily used as a catalyst in organic synthesis.
Quinuclidine: This compound is structurally similar but does not contain the nitrile group, making it less reactive in certain chemical reactions.
Tropane Alkaloids: These compounds share a similar bicyclic structure but have different functional groups, leading to distinct biological activities.
The presence of the nitrile group in 1-Azabicyclo[2.2.2]octane-4-carbonitrile makes it unique and versatile for various applications.
属性
IUPAC Name |
1-azabicyclo[2.2.2]octane-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-7-8-1-4-10(5-2-8)6-3-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMKLAOKVLRABO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181052 | |
| Record name | 1-Azabicyclo(2.2.2)octane-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26458-78-6 | |
| Record name | 1-Azabicyclo(2.2.2)octane-4-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026458786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Azabicyclo(2.2.2)octane-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B57932.png)




![8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B57953.png)







